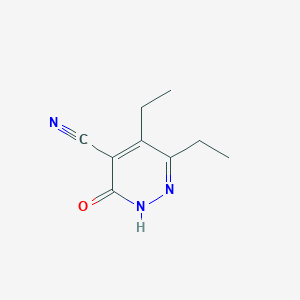

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

3,4-diethyl-6-oxo-1H-pyridazine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-3-6-7(5-10)9(13)12-11-8(6)4-2/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBDFDHBKIFPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN=C1CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199521 | |

| Record name | 4-Pyridazinecarbonitrile, 5,6-diethyl-2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-21-9 | |

| Record name | 4-Pyridazinecarbonitrile, 5,6-diethyl-2,3-dihydro-3-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridazinecarbonitrile, 5,6-diethyl-2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a pyridazine ring with ethyl substituents and a carbonitrile group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4O |

| Molecular Weight | 180.22 g/mol |

| SMILES | CCC1=C(NN=C1CC)C(=O)N |

| InChI | InChI=1S/C9H12N4O |

Biological Activity Overview

Research indicates that compounds similar to 5,6-Diethyl-3-oxo-2,3-dihydropyridazine derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies on related pyridazine compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effective inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .

- Xanthine Oxidase Inhibition : Certain derivatives have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme linked to gout and hyperuricemia. A series of synthesized compounds showed promising micromolar inhibition levels .

- Antiproliferative Effects : The antiproliferative activity of pyridazine derivatives has been noted in various cancer cell lines, indicating potential use in cancer therapy. Compounds with specific functional groups demonstrated lower IC50 values against cell lines such as HeLa and A549 .

1. Antimicrobial Evaluation

A study assessed the antimicrobial activity of several pyridazine derivatives, including those structurally related to 5,6-Diethyl-3-oxo-2,3-dihydropyridazine. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5a | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

These results suggest that modifications in the structure can significantly enhance antimicrobial potency.

2. Xanthine Oxidase Inhibition Study

In vitro studies focusing on xanthine oxidase inhibition revealed that certain derivatives exhibited competitive inhibition with IC50 values ranging from 12.27 to 31.64 µM, indicating their potential as therapeutic agents for conditions like gout .

The biological activity of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine may be attributed to its ability to interact with specific enzymes or receptors within the body:

- Enzyme Interaction : The carbonitrile group may facilitate interactions with active sites in enzymes like xanthine oxidase.

- Cellular Uptake : Ethyl groups could enhance lipophilicity, improving cellular uptake and bioavailability.

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

Pyridazine derivatives exhibit bioactivity modulated by substituents at positions 5 and 6, as well as the nature of the functional groups (e.g., oxo vs. thioxo). Key comparisons include:

Key Observations :

- Phenyl vs. Ethyl Groups: Diphenyl analogs (e.g., 5,6-diphenyl-3-thioxo-) show potent antiproliferative activity against HepG2 cells, likely due to enhanced hydrophobic interactions with cellular targets .

- Oxo vs. Thioxo : Thioxo derivatives exhibit stronger anticancer activity, possibly due to increased electrophilicity or sulfur-mediated redox interactions .

Physicochemical Properties

Comparative spectral and thermal data reveal substituent-dependent trends:

Trends :

- Nitrogenous Groups: CN stretches (2209–2234 cm⁻¹) and carbonyl groups (1656–1675 cm⁻¹) are consistent across analogs .

- Aromaticity : Diphenyl derivatives show complex 1H-NMR splitting due to aromatic proton environments .

Métodos De Preparación

CCSO Nano-Catalyzed Solid Phase Synthesis

A notable method involves the use of Co-doped Ce$${0.94}$$Ca$${0.05}$$Sr$${0.01}$$O$${1.94}$$ (CCSO) nanoparticles as a catalyst synthesized via an auto-combustion method. This nano-catalyst promotes a one-pot, solvent-free synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile derivatives, including 5,6-diethyl substituted analogs.

- Reaction Components : Substituted benzil and cyano acetylhydrazide.

- Conditions : Solvent-free, catalyzed by CCSO nanoparticles.

- Reaction Time : Very short (2–4 minutes).

- Yield : High (90–95%).

- Advantages : Economical, rapid, environmentally friendly, and tolerates various functional groups.

This method is highly convergent and efficient for synthesizing pyridazine derivatives with excellent yields and minimal reaction times, making it suitable for scale-up and pharmaceutical applications.

One-Pot Synthesis via β-Ketonitrile Intermediates

Another approach utilizes a one-pot synthesis of 2-cyano-1,4-diketones, which serve as precursors for cyanosubstituted dihydropyridazines. The key step involves nucleophilic substitution of 2-bromoacetophenones with sodium cyanide to generate β-ketonitriles in situ.

- Key Reagents : 2-Bromoacetophenones, NaCN, Bi(OTf)$$3$$, NH$$4$$OAc, or N$$2$$H$$4$$.

- Process : The β-ketonitriles undergo cyclization under catalytic conditions to form dihydropyridazine rings.

- Yields : Good to excellent.

- Characterization : Structures confirmed by X-ray single crystal diffraction.

This method provides a versatile route to functionalized dihydropyridazines, including 5,6-diethyl derivatives, with precise control over substitution patterns.

Multi-Component Reactions Involving Aldehydes, Ketones, and Active Methylene Compounds

A classical synthetic strategy involves multi-component reactions combining aldehydes, ketones, active methylene derivatives (e.g., ethyl cyanoacetate or cyanoacetamide), and ammonium acetate.

- Reaction Type : One-pot four-component reaction.

- Solvent : High boiling solvents such as n-butanol.

- Mechanism : Initial formation of chalcone derivatives followed by reaction with active methylene compounds under basic or heating conditions.

- Products : 3-cyano-2-pyridinthione and cyano-2-pyridinone derivatives, which are isosteric to dihydropyridazines.

- Reaction Conditions : Microwave-assisted synthesis improves yields and reduces reaction times compared to conventional heating.

- Yields : Microwave methods yield higher product amounts with shorter reaction times.

This approach is adaptable for synthesizing various substituted dihydropyridazine analogs, including the 5,6-diethyl substituted compound, by selecting appropriate aldehyde and ketone precursors.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The CCSO nano-catalyzed method stands out for its rapid synthesis and high yields under solvent-free conditions, which is advantageous for sustainable chemistry practices.

- The one-pot β-ketonitrile approach allows for the generation of key intermediates that can be diversified into various heterocyclic compounds, including dihydropyridazines, with confirmed molecular structures by X-ray crystallography.

- Multi-component reactions provide a flexible platform for synthesizing a broad range of pyridine and pyridazine derivatives, with microwave-assisted synthesis significantly improving efficiency and yield compared to traditional heating methods.

- Characterization techniques such as ^1H-NMR and ^13C-NMR are essential for confirming the formation of the pyridazine ring and the presence of nitrile and oxo groups.

- The choice of reaction conditions (catalyst, solvent, temperature) directly impacts the yield and purity of the 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Q & A

Q. What are the standard synthetic routes for 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, pyridazine derivatives often require controlled cyclization of precursor intermediates under reflux conditions. Key factors include solvent polarity (e.g., acetic anhydride for acylation), inert atmospheres to prevent oxidation, and precise temperature control to avoid side reactions like premature ring closure . Catalysts such as sodium acetate may enhance cyclization efficiency, while purification via crystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictory spectral data be resolved?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the pyridazine core and substituents (e.g., diethyl groups via -NMR splitting patterns). Infrared (IR) spectroscopy identifies functional groups like the carbonyl (1700–1750 cm) and nitrile (2200–2250 cm). Mass spectrometry (MS) verifies molecular weight. Contradictions in spectral data (e.g., unexpected -NMR shifts) can be resolved by cross-referencing with analogs or computational simulations (e.g., density functional theory, DFT) .

Q. What are the key reactivity patterns of the dihydropyridazine core, and how do diethyl substituents influence its chemical behavior?

The dihydropyridazine ring undergoes electrophilic substitution at electron-rich positions, while the nitrile group participates in nucleophilic additions. Diethyl substituents introduce steric hindrance, reducing reactivity at adjacent sites but stabilizing intermediates through hyperconjugation. Reactivity can be probed via halogenation or condensation reactions, with substituent effects quantified using Hammett plots .

Q. How can researchers validate the purity of this compound, and what impurities are commonly observed?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Common impurities include unreacted precursors (e.g., malononitrile derivatives) or regioisomers formed during cyclization. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or preparative TLC can isolate the target compound .

Q. What solvents and conditions are optimal for storing this compound to prevent degradation?

The compound should be stored under anhydrous conditions in amber vials at −20°C to prevent hydrolysis of the nitrile group or oxidation of the dihydropyridazine ring. Dimethyl sulfoxide (DMSO) or acetonitrile are suitable solvents for long-term storage due to low moisture affinity .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for biological applications?

Derivatives can be synthesized by modifying the diethyl groups (e.g., replacing with alkyl chains of varying lengths) or introducing electron-withdrawing/donating groups at the 4-position. Biological activity is assessed via in vitro assays (e.g., enzyme inhibition), with SAR analyzed using multivariate regression models .

Advanced Research Questions

Q. What strategies are recommended for addressing low yields in the cyclization step during synthesis?

Low yields may arise from incomplete ring closure or competing side reactions. Strategies include:

Q. How can computational methods aid in predicting reaction pathways or optimizing synthetic conditions?

Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. Machine learning algorithms analyze historical reaction data to recommend optimal solvents, temperatures, and catalysts. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting viable conditions .

Q. What mechanistic insights explain contradictory data in radical scavenging assays involving this compound?

Discrepancies may arise from assay-specific conditions (e.g., pH-sensitive nitrile reactivity) or interference from diethyl groups in electron transfer processes. Redox behavior can be clarified using cyclic voltammetry to measure oxidation potentials or electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. How can the electronic effects of diethyl substituents be quantified to predict reactivity in cross-coupling reactions?

Hammett σ constants or natural bond orbital (NBO) analysis quantify electron-donating/withdrawing effects. Diethyl groups exhibit moderate +I effects, stabilizing carbocation intermediates in SN1 reactions but hindering oxidative addition in palladium-catalyzed couplings. Substituent effects are validated via kinetic studies .

Q. What in silico models are available to predict the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes, while ADMET (absorption, distribution, metabolism, excretion, toxicity) models evaluate bioavailability and toxicity. For instance, SwissADME estimates logP values to assess lipophilicity, critical for blood-brain barrier penetration .

Q. How can researchers resolve spectral overlaps in 1H^1H1H-NMR caused by diethyl group protons?

High-field NMR (≥500 MHz) improves resolution, while 2D techniques (e.g., COSY, HSQC) differentiate overlapping signals. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR may also separate resonances .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., DFT for NMR shifts) or replicate assays under standardized conditions .

- Experimental Design : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio) and identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.